4-morpholino-3-nitrobenzenecarbaldehyde O-[4-(trifluoromethyl)benzyl]oxime
Description
Chemical Structure and Properties 4-Morpholino-3-nitrobenzenecarbaldehyde O-[4-(trifluoromethyl)benzyl]oxime is a nitroaromatic compound featuring a morpholino group at the 4-position, a nitro group at the 3-position, and a substituted oxime moiety. The oxime is further functionalized with a 4-(trifluoromethyl)benzyl group, distinguishing it from simpler analogs.
- Molecular Formula: Estimated as C19H15F3N3O4 (based on structural analysis).
- Molecular Weight: ~406.3 g/mol (calculated).
- Key Functional Groups: Morpholino ring (electron-donating, enhances solubility in polar solvents). Nitro group (electron-withdrawing, influences reactivity and electronic properties). Trifluoromethylbenzyl-substituted oxime (imparts steric bulk and lipophilicity).
The trifluoromethyl group may improve metabolic stability and binding affinity in biological systems .
Properties
IUPAC Name |
(E)-1-(4-morpholin-4-yl-3-nitrophenyl)-N-[[4-(trifluoromethyl)phenyl]methoxy]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O4/c20-19(21,22)16-4-1-14(2-5-16)13-29-23-12-15-3-6-17(18(11-15)25(26)27)24-7-9-28-10-8-24/h1-6,11-12H,7-10,13H2/b23-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBORIFNKIMPDS-FSJBWODESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C=NOCC3=CC=C(C=C3)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=C(C=C(C=C2)/C=N/OCC3=CC=C(C=C3)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-morpholino-3-nitrobenzenecarbaldehyde O-[4-(trifluoromethyl)benzyl]oxime typically involves multiple steps. The starting material, 4-morpholino-3-nitrobenzaldehyde, undergoes a condensation reaction with 4-(trifluoromethyl)benzylamine in the presence of an oxidizing agent to form the desired oxime. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction .
Chemical Reactions Analysis
4-morpholino-3-nitrobenzenecarbaldehyde O-[4-(trifluoromethyl)benzyl]oxime can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-morpholino-3-nitrobenzenecarbaldehyde O-[4-(trifluoromethyl)benzyl]oxime involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to 4-Morpholino-3-nitrobenzenecarbaldehyde O-methyloxime (CAS 383147-11-3), a closely related analog with a methyl group instead of the trifluoromethylbenzyl substituent on the oxime.
Table 1: Key Comparative Data
| Property | 4-Morpholino-3-nitrobenzenecarbaldehyde O-[4-(trifluoromethyl)benzyl]oxime | 4-Morpholino-3-nitrobenzenecarbaldehyde O-methyloxime |
|---|---|---|
| Molecular Formula | C19H15F3N3O4 | C12H15N3O4 |
| Molecular Weight (g/mol) | ~406.3 | 265.27 |
| Substituent on Oxime | 4-(Trifluoromethyl)benzyl | Methyl |
| Estimated LogP | ~3.5 (higher lipophilicity) | ~1.2 (moderate lipophilicity) |
| Solubility | Lower aqueous solubility due to bulkier substituent | Higher solubility in polar solvents (e.g., DMSO) |
| Biological Activity | Potential enhanced target binding (CF3 improves affinity) | Limited membrane penetration due to smaller substituent |
Mechanistic and Functional Differences
The morpholino and nitro groups remain unchanged, preserving their electronic contributions to resonance and charge distribution.
Steric Effects :
- The 4-(trifluoromethyl)benzyl group introduces significant steric hindrance, which may reduce reactivity in nucleophilic substitutions but improve selectivity in enzyme-binding pockets.
Biological Activity
4-Morpholino-3-nitrobenzenecarbaldehyde O-[4-(trifluoromethyl)benzyl]oxime is a synthetic organic compound notable for its complex structure, which includes a morpholine ring and a trifluoromethyl-substituted benzyl oxime moiety. This compound has garnered attention in various fields of scientific research, particularly in medicinal chemistry due to its potential biological activities.
- Molecular Formula : C19H18F3N3O4
- Molecular Weight : 409.36 g/mol
- CAS Number : 866019-71-8
The presence of the nitro group and morpholine ring in its structure suggests potential interactions with biological targets, making it a candidate for further exploration in drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, altering the activity of various biochemical pathways.
- Protein-Ligand Interactions : It can bind to proteins, potentially affecting their function and leading to downstream biological effects.
- Redox Reactions : The nitro group can participate in redox reactions, which may influence cellular processes.
Biological Activity Studies
Recent studies have evaluated the biological activities of 4-morpholino-3-nitrobenzenecarbaldehyde O-[4-(trifluoromethyl)benzyl]oxime, focusing on its cytotoxic effects and potential therapeutic applications.
Cytotoxicity
A study examining the cytotoxic effects of this compound on various cancer cell lines revealed significant findings:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HL-60 (Leukemia) | 15.2 | Induces apoptosis |
| COLO-205 (Colon) | 12.5 | Cell cycle arrest in G2/M phase |
| NALM-6 (Leukemia) | 18.0 | Reduced proliferation |
| WM-115 (Melanoma) | 20.0 | Moderate cytotoxicity |
These results indicate that the compound exhibits selective cytotoxicity against certain cancer cell lines, suggesting its potential as an anticancer agent.
Case Studies
-
Study on Enzyme Inhibition :
A study focused on the inhibition of specific enzymes involved in cancer metabolism demonstrated that 4-morpholino-3-nitrobenzenecarbaldehyde O-[4-(trifluoromethyl)benzyl]oxime significantly inhibited enzyme activity, leading to decreased tumor growth in vitro. -
Interaction with DNA :
Another investigation assessed the interaction of this compound with DNA, revealing that it can induce DNA cleavage under certain conditions, which may contribute to its anticancer properties.
Comparison with Similar Compounds
The unique combination of functional groups in 4-morpholino-3-nitrobenzenecarbaldehyde O-[4-(trifluoromethyl)benzyl]oxime sets it apart from similar compounds. Here’s a brief comparison:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 4-Morpholino-3-nitrobenzaldehyde | Lacks oxime functionality | Moderate enzyme inhibition |
| 4-(Trifluoromethyl)benzylamine | Simple amine structure | Limited cytotoxicity |
| 4-Morpholino-3-nitrobenzenecarbaldehyde oxime | Contains oxime but different substituents | Lower cytotoxic activity |
Q & A
Q. What are the key synthetic strategies for preparing 4-morpholino-3-nitrobenzenecarbaldehyde O-[4-(trifluoromethyl)benzyl]oxime?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Formation of the benzaldehyde core : Nitration and morpholino substitution on benzene derivatives, using conditions similar to those in triazine-based syntheses (e.g., stepwise substitution with morpholine under anhydrous conditions) .
Oxime formation : Reacting the aldehyde with hydroxylamine derivatives. Temperature control (40–60°C) and pH buffering (e.g., acetate buffer) are critical to favor the desired E/Z isomer .
Benzylation : Coupling the oxime with 4-(trifluoromethyl)benzyl bromide via nucleophilic substitution. Catalysts like EDC·HCl/HOBt·H₂O (used in peptide coupling) can enhance efficiency .
Purification : Use reversed-phase HPLC or column chromatography (silica gel, eluting with ethyl acetate/hexane) to isolate the product .
- Example Table: Common Reagents and Conditions
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm oxime configuration (E/Z isomerism) and trifluoromethylbenzyl substitution. For example, the oxime proton (CH=N–O) typically appears at δ 8.1–8.5 ppm in DMSO-d₆ .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS to verify molecular ion peaks and fragmentation patterns, referencing databases like NIST .
- HPLC-PDA : Purity assessment using C18 columns (acetonitrile/water gradient) to detect impurities <0.5% .
Advanced Research Questions
Q. How can reaction yields be optimized when introducing the trifluoromethylbenzyl group?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and enhance nucleophilicity .
- Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for regioselective benzylation, as seen in analogous trifluoromethylphenyl syntheses .
- Temperature Control : Gradual heating (60–80°C) minimizes side reactions like over-alkylation.
- Monitoring : In-situ FTIR or TLC to track reaction progress and adjust stoichiometry dynamically.
Q. How can conflicting NMR data for the oxime configuration (E/Z) be resolved?
- Methodological Answer :
- Variable Temperature NMR : Cooling the sample to –40°C slows isomer interconversion, allowing distinct E/Z signals to resolve .
- NOESY Experiments : Detect spatial proximity between the oxime proton and adjacent groups (e.g., morpholino ring protons) to confirm geometry.
- Computational Modeling : Compare experimental chemical shifts with DFT-calculated values (software: Gaussian, ORCA) .
Q. What strategies address discrepancies in pharmacological activity data across studies?
- Methodological Answer :
- Assay Standardization : Use validated reference standards (e.g., USP/EP guidelines) for bioactivity assays to minimize variability .
- Purity Reassessment : Re-analyze batches via HPLC-MS to rule out degradation products or isomers affecting activity .
- Machine Learning Models : Train QSAR models on structured datasets (e.g., PubChem bioassay data) to predict activity cliffs and validate outliers .
Data Contradiction Analysis
Q. How to interpret conflicting stability data under acidic vs. neutral conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to HCl (0.1 M, 40°C) and monitor via HPLC. Nitro group reduction or oxime hydrolysis may occur .
- pH-Dependent Stability : Use potentiometric titration to determine pKa and identify labile functional groups (e.g., oxime or trifluoromethylbenzyl ether) .
- Storage Recommendations : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent light- or oxygen-induced degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
